2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide
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Overview
Description
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide is a complex organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and specific solvents to control the reaction pathways .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Another pyrazole derivative with different functional groups.
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: A compound with a similar pyrazole structure but different substituents.
Uniqueness
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide is unique due to its specific combination of functional groups and the presence of two pyrazole rings.
Properties
IUPAC Name |
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13(23)15-8-10-21(20-15)12-17(24)19-16-7-9-18-22(16)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVUADXHVZQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CC(=O)NC2=CC=NN2CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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